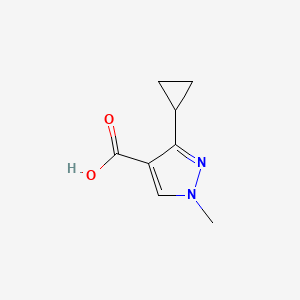

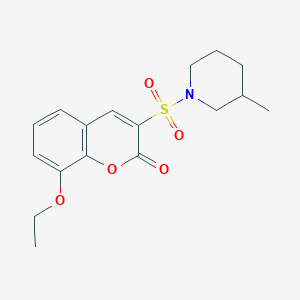

![molecular formula C15H15NO5S B2414700 4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid CAS No. 431883-78-2](/img/structure/B2414700.png)

4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid” is a chemical compound with the CAS Number: 431883-78-2. It has a molecular weight of 321.35 . The IUPAC name for this compound is 4-methoxy-3-(4-toluidinosulfonyl)benzoic acid .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H15NO5S/c1-10-3-6-12(7-4-10)16-22(19,20)14-9-11(15(17)18)5-8-13(14)21-2/h3-9,16H,1-2H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen

1. Toxicity Assessment

A study by Gorokhova et al. (2020) assessed the toxicity of various benzoic acid derivatives, including 4-methoxybenzoic and 2-methoxy-5-sulfamoylbenzoic acids. They found these compounds to be of low hazard, with significant effects on the hepatorenal system in animal models. This research provides insight into the safety profile of benzoic acid derivatives in chemical production (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

2. Synthesis Applications

Jonas, Wurziger, and Merck (1987) discussed the synthesis of enantiomerically pure forms of a similar compound, 2-methoxy-4-(S-methyl-N-[(4-methylphenyl)-sulfonyl]-sulfonimidoyl)-benzoic acid. This highlights the compound's relevance in the synthesis of specific enantiomers, important in pharmaceutical research (Jonas, Wurziger, & Merck, 1987).

3. Cardiotonic Drug Synthesis

Lomov (2019) developed methods for synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, a key intermediate in preparing cardiotonic drugs like Sulmazole and Isomazole. This demonstrates the compound's utility in developing treatments for heart-related conditions (Lomov, 2019).

4. O-Demethylating Enzyme Study

Bernhardt et al. (1973) investigated an enzyme system in Pseudomonas putida that interacts with 4-methoxybenzoate and similar compounds. Their research provides insights into microbial metabolism and potential biotechnological applications of benzoic acid derivatives (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

5. Hydrolysis Mechanism in Agriculture

Hemmamda, Calmon, and Calmon (1994) studied the hydrolysis mechanism of agricultural chemicals, leading to the formation of 4-methoxybenzoic acid derivatives. This research is crucial for understanding the environmental impact and degradation pathways of agricultural chemicals (Hemmamda, Calmon, & Calmon, 1994).

6. Luminescent Properties in Chemistry

Sivakumar et al. (2010) synthesized lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives, including methoxy-substituted versions. They explored how substituents affect the luminescent properties of these compounds, which is vital in material science and photophysics (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

7. Microbial Metabolism Research

Deweerd et al. (1988) studied the metabolism of methoxybenzoic acids by anaerobic bacteria. This research helps in understanding microbial processes and potential environmental implications of benzoic acid derivatives (Deweerd, Saxena, Nagle, & Suflita, 1988).

8. Preparative Fermentation Studies

Hsu et al. (2007) conducted fermentation studies with gallic acid, yielding compounds including methoxy-benzoic acid derivatives. This research is significant for understanding fermentation processes and potential applications in biotechnology (Hsu et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-10-3-6-12(7-4-10)16-22(19,20)14-9-11(15(17)18)5-8-13(14)21-2/h3-9,16H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQQSWBWHBFVGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24841216 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

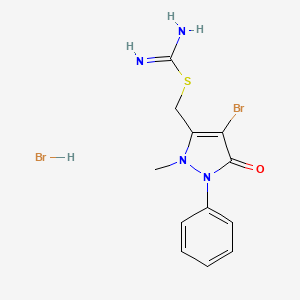

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylbenzyl)oxalamide](/img/structure/B2414621.png)

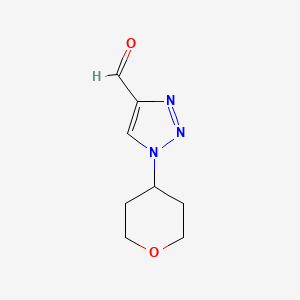

![[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride](/img/structure/B2414629.png)

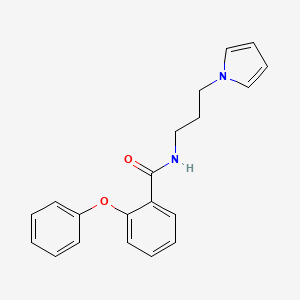

![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)

![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2414632.png)

![3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B2414633.png)

![2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2414636.png)

![2-(4-Fluorophenyl)-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2414637.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2414638.png)

![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2414640.png)